2-Chloro-4-methoxy-5-nitropyridine

Medicinal Chemistry Process Chemistry Procurement

2-Chloro-4-methoxy-5-nitropyridine (CAS 607373-83-1) is a trisubstituted pyridine derivative bearing chloro at C2, methoxy at C4, and nitro at C5, with molecular formula C₆H₅ClN₂O₃ and molecular weight 188.57 g/mol. It is classified as a heterocyclic building block and pharmaceutical intermediate, widely utilized in the synthesis of kinase-targeted anticancer agents, antibiotics, and crop protection chemicals.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 607373-83-1
Cat. No. B1386962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxy-5-nitropyridine
CAS607373-83-1
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3
InChIKeyIDLQBYAYVNBGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxy-5-nitropyridine (CAS 607373-83-1): A Multi-Functional Pyridine Intermediate for Pharmaceutical and Agrochemical Procurement


2-Chloro-4-methoxy-5-nitropyridine (CAS 607373-83-1) is a trisubstituted pyridine derivative bearing chloro at C2, methoxy at C4, and nitro at C5, with molecular formula C₆H₅ClN₂O₃ and molecular weight 188.57 g/mol [1]. It is classified as a heterocyclic building block and pharmaceutical intermediate, widely utilized in the synthesis of kinase-targeted anticancer agents, antibiotics, and crop protection chemicals . The compound is a solid at ambient temperature (predicted boiling point 311.6 ± 37.0 °C, density 1.4 ± 0.1 g/cm³) and is commercially available from multiple global suppliers at purities ranging from 95% to 99% with batch-specific certificates of analysis including NMR, HPLC, and GC [2].

Why 2-Chloro-4-methoxy-5-nitropyridine Cannot Be Replaced by Generic Nitropyridine Analogs in Synthesis Programs


The 2,4,5-trisubstitution pattern on the pyridine ring is the primary driver of this compound's synthetic utility, and substitution with simpler nitropyridine analogs eliminates critical functionality. The 2-chloro substituent provides a competent leaving group for nucleophilic aromatic substitution (SNAr), the 5-nitro group serves as both an electron-withdrawing activator for SNAr at C2 and a reducible handle for amine installation, and the 4-methoxy group modulates both electronic properties and lipophilicity (cLogP = 1.369) [1]. Removing the 4-methoxy group—as in 2-chloro-5-nitropyridine (CAS 4548-45-2)—shifts cLogP upward by ~0.1 units and eliminates a site for subsequent demethylation or O-alkylation . Relocating the nitro group from C5 to C4—as in 2-chloro-5-methoxy-4-nitropyridine (CAS 1805667-69-9)—alters the electronic activation pattern for SNAr and can result in a >7-fold increase in procurement cost . These structural features are not interchangeable; they directly dictate which downstream molecular architectures are synthetically accessible.

Quantitative Differentiation Evidence for 2-Chloro-4-methoxy-5-nitropyridine Against Closest Analogs


Procurement Cost Advantage vs. Regioisomer 2-Chloro-5-methoxy-4-nitropyridine (CAS 1805667-69-9)

For procurement-driven research programs, the per-gram cost of 2-chloro-4-methoxy-5-nitropyridine is substantially lower than its regioisomer 2-chloro-5-methoxy-4-nitropyridine. The target compound is listed at ¥530/1g (95% purity, Macklin), while the 2,5,4-isomer is priced at ¥3,938/1g (95% purity, DKM Chem), yielding a 7.4-fold cost differential for the same molecular formula [1]. This price disparity arises from differences in synthetic accessibility of the respective substitution patterns: the 2,4,5-pattern is efficiently accessed via direct nitration of 4-methoxypyridine followed by chlorination with POCl₃ at 105–110 °C, whereas the 2,5,4-pattern requires alternative, lower-yielding routes [2].

Medicinal Chemistry Process Chemistry Procurement

Synthetic Route Yield: Nitration-First vs. Chlorination-First Strategy

Two principal synthetic routes to 2-chloro-4-methoxy-5-nitropyridine are documented. The nitration-first approach (nitration of 4-methoxypyridine with HNO₃/H₂SO₄ at 0–5 °C, then chlorination with POCl₃ at 105–110 °C) yields 75–85% of the target compound after purification. The chlorination-first approach (chlorination of 4-methoxypyridine with POCl₃, then nitration below 10 °C) yields 70–80% [1]. The 5–15% yield advantage of the nitration-first route, combined with superior regioselectivity control (the methoxy group directs nitration to the 5-position), makes it the favored industrial pathway. This yield differential has direct consequences for cost-of-goods at kilogram scale and is a key specification to verify with contract manufacturing organizations (CMOs) during supplier qualification.

Process Chemistry Scale-up Synthesis Route Scouting

Lipophilicity Differentiation (cLogP) vs. 2-Chloro-5-nitropyridine (CAS 4548-45-2)

The presence of the 4-methoxy group in 2-chloro-4-methoxy-5-nitropyridine lowers its computed lipophilicity relative to the des-methoxy analog 2-chloro-5-nitropyridine. The target compound has a cLogP of 1.369, compared to cLogP of 1.475 for 2-chloro-5-nitropyridine, a difference of ΔcLogP = −0.106 . While modest in absolute terms, this shift can be significant in lead optimization campaigns where every 0.1 log unit of lipophilicity can influence off-target binding promiscuity and metabolic clearance. Furthermore, the target compound's methoxy group provides an additional derivatizable handle (O-demethylation, O-alkylation) that the des-methoxy analog entirely lacks, enabling late-stage functionalization strategies not accessible with simpler nitropyridine building blocks [1].

Medicinal Chemistry Drug Design ADME Optimization

Patent-Validated Utility as a Key Intermediate in Kinase Inhibitor Synthesis (Pyrrolopyridone Series)

2-Chloro-4-methoxy-5-nitropyridine is explicitly claimed as a starting material in WO 03/080610 (PCT Int. Appl., published 2003-10-02) for the synthesis of pyrrolopyridone-based protein tyrosine kinase inhibitors [1]. In a representative transformation described in US 7,786,104, 5.4 g (28.64 mmol) of the target compound was reacted with pyrrolidine (4.53 g, 63 mmol) to yield 3 g of the 2-pyrrolidinyl-substituted product after silica gel chromatography, corresponding to a 46.9% isolated yield [2]. This patent-backed precedent is specific to the 2,4,5-substitution pattern: the 2-chloro leaving group enables SNAr with cyclic amines, while the 4-methoxy and 5-nitro groups remain intact for subsequent orthogonal transformations. In contrast, 2-chloro-5-nitropyridine (lacking the 4-methoxy) and 2,4-dichloro-5-nitropyridine (bearing two potentially competing SNAr sites) do not map onto this patent-validated pharmacophore [3].

Kinase Drug Discovery Oncology Patent-Backed Synthesis

Functional Group Orthogonality: Three Distinct Derivatization Handles Enabling Sequential Transformations

2-Chloro-4-methoxy-5-nitropyridine possesses three functionally orthogonal substituents that can be addressed sequentially without protecting group manipulation. The nitro group at C5 is selectively reducible to an amine: treatment with SnCl₂·2H₂O (4 equivalents) in EtOH at 90 °C for 1 hour yields the corresponding 5-amino-2-chloro-4-methoxypyridine in 69% isolated yield, with the 2-chloro and 4-methoxy groups remaining intact [1]. The chloro group at C2 undergoes SNAr with amines under microwave conditions (methylamine, 150 °C, 15 minutes) [2]. The methoxy group at C4 can be demethylated to the corresponding 2-chloro-4-hydroxy-5-nitropyridine, which serves as a precursor to GPR17 modulators relevant to multiple sclerosis and ischemic injury . This three-handle orthogonality is absent in 2-chloro-5-nitropyridine (only two handles) and is compromised in 2,4-dichloro-5-nitropyridine (two competing electrophilic sites requiring chemoselectivity control).

Organic Synthesis Diversity-Oriented Synthesis Library Synthesis

Supplier Quality and Batch-to-Batch Reproducibility: Purity Specifications and QC Documentation vs. Regioisomer

The target compound is offered by a broader supplier base with more rigorous QC documentation than its regioisomer. Bidepharm supplies it at 98% purity with batch-specific certificates of analysis including NMR, HPLC, and GC [1]. AKSci specifies minimum 98% purity . Capotchem offers 98% (min, HPLC) with ≤0.5% water content at up to kilogram scale [2]. Aladdin lists it at 97% purity . Dexinjia Bio offers pharmaceutical-grade material at 99% purity with heavy metals ≤20 ppm [3]. In contrast, 2-chloro-5-methoxy-4-nitropyridine (CAS 1805667-69-9) is available from fewer vendors (AKSci at 95%, Leyan at 98%), with fewer suppliers offering comprehensive batch-specific QC documentation. For regulated research environments—preclinical candidate scale-up, GLP toxicology batch synthesis, or CMC development—the availability of documented, multi-vendor supply chains with established purity specifications reduces supply risk and regulatory friction.

Quality Assurance Regulatory Compliance GMP Synthesis

Optimal Procurement and Application Scenarios for 2-Chloro-4-methoxy-5-nitropyridine


Medicinal Chemistry: Kinase Inhibitor Lead Optimization via Pyrrolopyridone Scaffolds

Research teams pursuing ATP-competitive kinase inhibitors—particularly protein tyrosine kinase (PTK) and mitogen- and stress-activated protein kinase (MSK) targets—can leverage WO 03/080610-validated chemistry to access pyrrolopyridone cores. The 46.9% isolated yield demonstrated in the patent for C2 SNAr with pyrrolidine provides a reproducible starting point for library synthesis. The 4-methoxy group remains available for late-stage diversification, while the 5-nitro-to-amine reduction (69% yield with SnCl₂/EtOH) enables further amide or sulfonamide coupling [1]. Procurement recommendation: Source at ≥98% purity from Bidepharm or AKSci to ensure reproducible SNAr kinetics [2].

Process Chemistry: Scalable Intermediate for GPR17 Modulator Programs

The compound serves as a direct precursor to 2-hydroxy-4-methoxy-5-nitropyridine (CAS 607373-82-0) via controlled hydrolysis, which is itself an established intermediate for GPR17 modulators under investigation for multiple sclerosis and ischemic stroke [1]. The commercial availability at kilogram scale (Capotchem, Dexinjia Bio at 98–99% purity) enables process route development without the need for in-house synthesis of the core pyridine scaffold. For CMO engagement, specifying the nitration-first synthetic route (75–85% yield) in the technical package can reduce cost-of-goods by 5–15% relative to the chlorination-first alternative [2].

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

Pyridine intermediates with chloro and nitro substitution are established scaffolds in agrochemical discovery, and 2-chloro-4-methoxy-5-nitropyridine has been specifically cited in the formulation of herbicides and fungicides [1]. The three orthogonal functional groups—Cl (SNAr for amine or thiol installation), NO₂ (reduction to amine for amide coupling), and OMe (retention for metabolic stability or cleavage to OH for water solubility)—enable rapid exploration of substituent effects on target organism potency and crop selectivity. The favorable procurement cost (¥530/g at research scale, decreasing at bulk) ensures that multi-gram quantities for greenhouse screening are budget-accessible [2].

Academic Core Facility: Diversity-Oriented Synthesis and Chemical Biology Probe Development

For academic core facilities and screening centers building compound collections, this intermediate offers a cost-effective, three-handle entry point for diversity-oriented synthesis. Sequential derivatization—SNAr at C2, reduction at C5, and O-demethylation at C4—can generate a 3 × 3 × 2 matrix of products from a single precursor without protecting group chemistry, maximizing library size-per-dollar [1]. Procurement from Aladdin (97%, ¥146/250 mg entry-level pack) provides a low-barrier starting point for pilot reactions, with the ability to scale through AKSci or Bidepharm as validated chemistry is established [2].

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